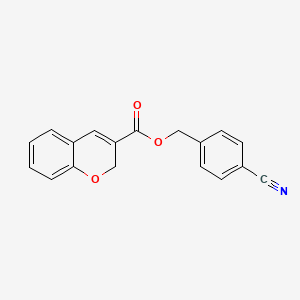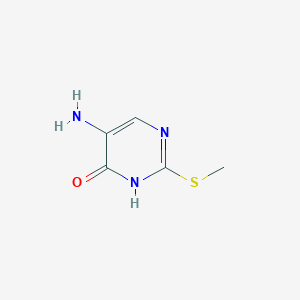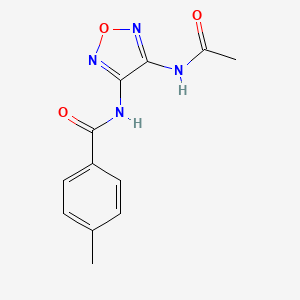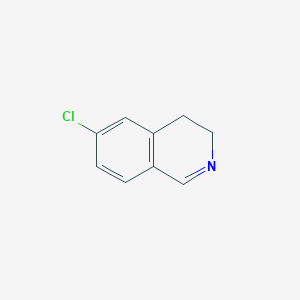
2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and an oxadiazole ring attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Coupling Reaction: : The final step involves coupling the chlorinated aniline with the oxadiazole derivative under basic conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, forming nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: Reduction of the nitro groups (if present) can yield amines, using reagents like hydrogen gas (H₂) with a palladium catalyst.
Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium amide (NaNH₂), thiourea
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Amines
Substitution: Various substituted aniline derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and dyes.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological pathways in target organisms.
Wirkmechanismus
The mechanism by which 2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to antimicrobial effects. The exact pathways can vary depending on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: Lacks the oxadiazole ring, used primarily in dye production.
5-Methyl-1,2,4-oxadiazole: Lacks the aniline core, used in various chemical syntheses.
2,4-Dichloro-5-nitroaniline: Contains a nitro group instead of the oxadiazole ring, used in agrochemicals.
Uniqueness
2,4-Dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is unique due to the combination of the dichloroaniline and oxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
92453-51-5 |
|---|---|
Molekularformel |
C9H7Cl2N3O |
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
2,4-dichloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C9H7Cl2N3O/c1-4-13-9(14-15-4)5-2-8(12)7(11)3-6(5)10/h2-3H,12H2,1H3 |
InChI-Schlüssel |
GQRHEHCFIQPMTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NO1)C2=CC(=C(C=C2Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12927347.png)

![1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12927366.png)
![N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B12927368.png)

![3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12927374.png)



![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)




